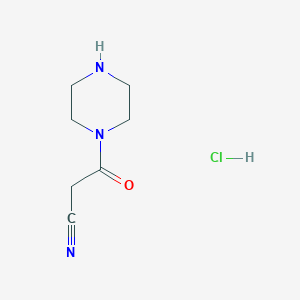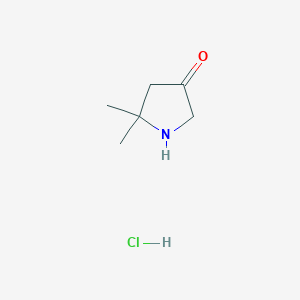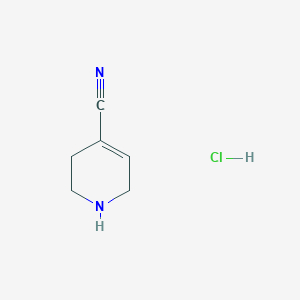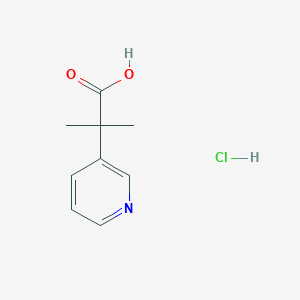
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1431329-73-5 . It has a molecular weight of 256.58 . The IUPAC name for this compound is 2-(4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, including those involving fluorinated phenylacetic acids, play a crucial role in the development of new pharmaceuticals and agrochemicals. These reactions are essential for incorporating fluorine-containing functionalities into target molecules, significantly impacting their physical, chemical, and biological properties. Aqueous fluoroalkylation has emerged as an environmentally friendly approach, offering a green chemistry perspective to synthesizing fluorinated compounds. This method emphasizes the use of water as a solvent or reactant, aiming for mild, efficient, and eco-friendly synthesis processes (Hai‐Xia Song et al., 2018).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol-based compounds, which could be structurally related to fluorinated phenylacetic acids, have been utilized to develop fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. The ability to modulate the sensing capabilities of these chemosensors opens up potential applications in environmental monitoring, biomedical diagnostics, and analytical chemistry (P. Roy, 2021).
Environmental and Health Implications
While the focus of this inquiry excludes drug use, dosage, and side effects, it is worth noting that the broader class of fluorinated compounds, including those related to 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid, are subjects of environmental and health impact studies. Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has highlighted concerns regarding their environmental persistence and potential toxicological effects. These studies call for further investigation to understand the implications of fluorinated compounds in the environment and their safety for human health and ecosystems (Zhanyun Wang et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it could play a role in the formation of carbon-carbon bonds .
Propriétés
IUPAC Name |
2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYRMONRFCVTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)




![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)


![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)


